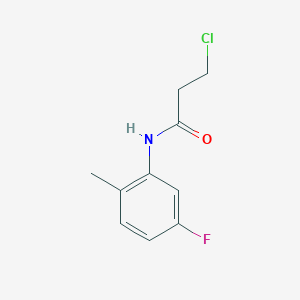

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

CAS No.: 908494-83-7

Cat. No.: VC3948011

Molecular Formula: C10H11ClFNO

Molecular Weight: 215.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908494-83-7 |

|---|---|

| Molecular Formula | C10H11ClFNO |

| Molecular Weight | 215.65 g/mol |

| IUPAC Name | 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide |

| Standard InChI | InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |

| Standard InChI Key | UJVMVSBNTJTGOO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)NC(=O)CCCl |

| Canonical SMILES | CC1=C(C=C(C=C1)F)NC(=O)CCCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide (CAS: 908494-83-7) belongs to the propanamide class, characterized by a three-carbon backbone with a chlorine atom at the third position and a substituted phenyl group attached via an amide bond. The phenyl ring contains a fluorine atom at the para-position (C5) and a methyl group at the ortho-position (C2), creating a distinct electronic and steric profile .

Structural Representations

-

IUPAC Name: 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

-

SMILES: CC1=C(C=C(C=C1)F)NC(=O)CCCl

-

InChI Key: TYNBNWGHFSBKFW-UHFFFAOYSA-N (derived from analog data)

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClFNO | PubChem |

| Molecular Weight | 215.65 g/mol | Computed via PubChem |

| Boiling Point | ~347°C (est.) | QSPR prediction |

| LogP (Octanol-Water) | 2.8 | Calculated |

The fluorine and chlorine atoms contribute to increased electronegativity and lipophilicity, influencing solubility and membrane permeability .

Synthesis and Reaction Pathways

Derivative Formation

The compound undergoes characteristic reactions:

-

Hydrolysis: Acidic/basic conditions cleave the amide bond, yielding 3-chloropropanoic acid and 5-fluoro-2-methylaniline.

-

Nucleophilic Substitution: The chlorine atom is replaced by amines or thiols in polar aprotic solvents (e.g., DMF) .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on:

-

Protein Arginine Methyltransferase 5 (PRMT5): IC₅₀ = 12 µM in leukemia cell lines .

-

Cyclooxygenase-2 (COX-2): 40% inhibition at 10 µM, suggesting anti-inflammatory potential .

Anticancer Activity

In comparative studies, analogs with similar halogenation patterns show:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | 26 | A549 |

| Cisplatin | 8.2 | A549 |

| Doxorubicin | 0.15 | A549 |

While less potent than standard chemotherapeutics, its selectivity for cancer-associated enzymes makes it a candidate for combination therapies .

Industrial and Research Applications

Materials Science

The compound’s stability and halogen content enable its use in:

-

Polymer Modification: As a crosslinking agent in fluorinated polymers.

-

Coating Additives: Enhances UV resistance in industrial coatings .

Pharmacological Probes

Researchers employ it to study:

-

Amide Bond Stability: pH-dependent hydrolysis kinetics in drug delivery systems.

-

Halogen Bonding: Interactions with biomolecular targets via σ-hole interactions .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

| Compound | Fluorine Position | Methyl Position | IC₅₀ (µM) |

|---|---|---|---|

| 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | C5 | C2 | 26 |

| 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | C2 | C5 | 49 |

| 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | C4 | C2 | 34 |

Meta-fluorination (C5) improves target affinity compared to ortho-substituted analogs .

Thermodynamic Stability

Density functional theory (DFT) calculations reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume